molecular formula C20H30N2O3S2 B10871924 ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-[(cyclohexylcarbamothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B10871924
M. Wt: 410.6 g/mol
InChI Key: YKWRLARJBIHBJG-UHFFFAOYSA-N
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Description

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-c]pyran core, followed by the introduction of the ethyl ester and the cyclohexylamino carbothioyl group. Common reagents used in these reactions include ethyl bromoacetate, cyclohexylamine, and thiophosgene. The reaction conditions often involve refluxing in organic solvents such as ethanol or methanol, with the use of catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-c]pyran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring system and exhibit similar biological activities.

    Pyran derivatives: Compounds with the pyran ring system also show diverse biological activities and are used in similar applications.

    Carbothioyl derivatives: These compounds contain the carbothioyl group and are studied for their potential therapeutic properties.

The uniqueness of ETHYL 2-{[(CYCLOHEXYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-5-METHYL-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H30N2O3S2

Molecular Weight

410.6 g/mol

IUPAC Name

ethyl 2-(cyclohexylcarbamothioylamino)-5-ethyl-5-methyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C20H30N2O3S2/c1-4-20(3)11-14-15(12-25-20)27-17(16(14)18(23)24-5-2)22-19(26)21-13-9-7-6-8-10-13/h13H,4-12H2,1-3H3,(H2,21,22,26)

InChI Key

YKWRLARJBIHBJG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC(=C2C(=O)OCC)NC(=S)NC3CCCCC3)C

Origin of Product

United States

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